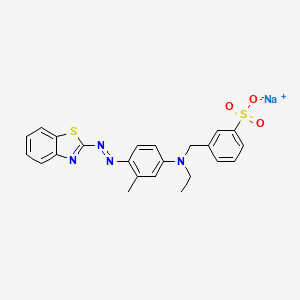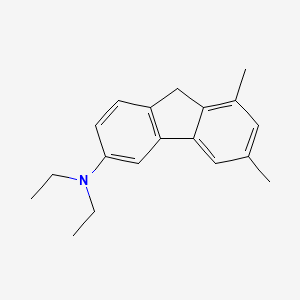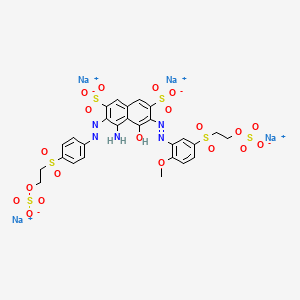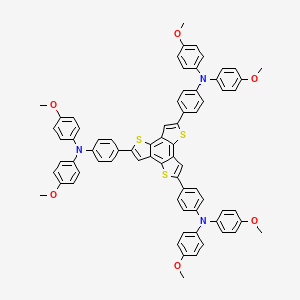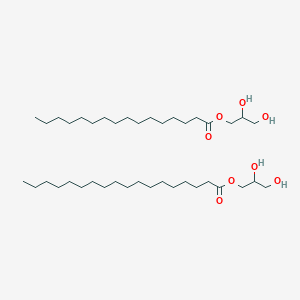
2,3-Dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are esters formed from the reaction of glycerol with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid), respectivelyThey are widely used in various industries, including cosmetics, pharmaceuticals, and food, due to their emulsifying and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large reactors where glycerol and the respective fatty acids are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The final product is purified through processes such as distillation or crystallization to obtain high-purity glyceryl palmitate and glyceryl stearate .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bond to form glycerol and the corresponding fatty acid derivatives.
Transesterification: Reaction with other alcohols to form different esters and glycerol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols such as methanol or ethanol in the presence of a catalyst like sodium methoxide
Major Products Formed
Hydrolysis: Glycerol and hexadecanoic acid or octadecanoic acid.
Oxidation: Glycerol and oxidized fatty acid derivatives.
Transesterification: New esters and glycerol
Applications De Recherche Scientifique
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemical compounds and as emulsifiers in various formulations.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Used in the formulation of drug delivery systems and as excipients in pharmaceutical preparations.
Industry: Employed in the production of cosmetics, food additives, and lubricants due to their emulsifying and stabilizing properties
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate primarily involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into cell membranes, affecting membrane fluidity and permeability. They also act as emulsifiers by reducing the surface tension between oil and water phases, thereby stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monostearate: Similar to 2,3-dihydroxypropyl octadecanoate but with only one hydroxyl group esterified.
Glyceryl monopalmitate: Similar to 2,3-dihydroxypropyl hexadecanoate but with only one hydroxyl group esterified.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl dipalmitate: Contains two palmitic acid molecules esterified to glycerol
Uniqueness
2,3-Dihydroxypropyl hexadecanoate and 2,3-dihydroxypropyl octadecanoate are unique due to their dual esterification, which provides them with distinct physicochemical properties such as higher melting points and better emulsifying capabilities compared to their monoester counterparts .
Propriétés
Formule moléculaire |
C40H80O8 |
|---|---|
Poids moléculaire |
689.1 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O4.C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h20,22-23H,2-19H2,1H3;18,20-21H,2-17H2,1H3 |
Clé InChI |
YHJSXLJRGKVFFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
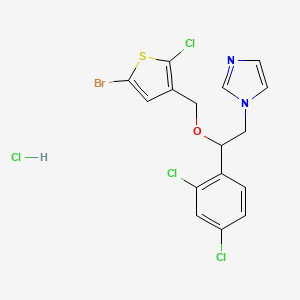
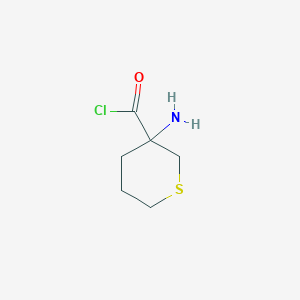
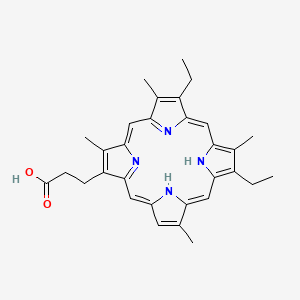
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
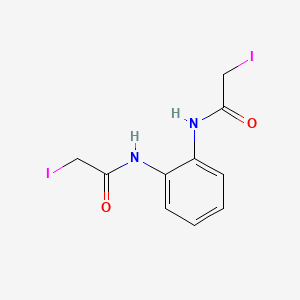
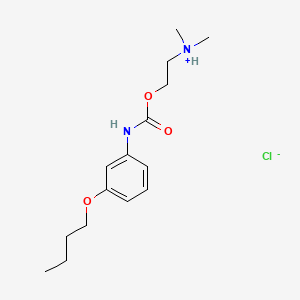
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
